Cas no 2097168-79-9 (2-4-(4-Fluorobenzyloxy)-phenyl-4,4,5,5-tetramethyl-1,3,2dioxaborolane)

2-4-(4-Fluorobenzyloxy)-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its key advantages include enhanced stability under ambient conditions compared to boronic acids, facilitating easier handling and storage. The presence of the fluorobenzyloxy group improves solubility in organic solvents, making it suitable for diverse synthetic applications. The tetramethyl dioxaborolane moiety ensures efficient transmetalation in palladium-catalyzed reactions, contributing to high yields and selectivity. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex biaryl structures. Its well-defined reactivity profile and compatibility with a range of functional groups underscore its utility in advanced organic synthesis.
2-4-(4-Fluorobenzyloxy)-phenyl-4,4,5,5-tetramethyl-1,3,2dioxaborolane structure
2097168-79-9 structure
Product Name:2-4-(4-Fluorobenzyloxy)-phenyl-4,4,5,5-tetramethyl-1,3,2dioxaborolane
CAS No:2097168-79-9
MF:C19H22BFO3
MW:328.185589313507
MDL:MFCD31583309
CID:4636718
PubChem ID:134686811
Update Time:2025-05-27

2-4-(4-Fluorobenzyloxy)-phenyl-4,4,5,5-tetramethyl-1,3,2dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-{4-[(4-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 1,3,2-Dioxaborolane, 2-[4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
    • 2-[4-[(4-Fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • AS-55507
    • CS-0176983
    • 2-(4-((4-fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • D93943
    • AKOS037644925
    • A1-10130
    • 2-[4-(4-Fluorobenzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 2097168-79-9
    • 2-4-(4-Fluorobenzyloxy)-phenyl-4,4,5,5-tetramethyl-1,3,2dioxaborolane
    • MDL: MFCD31583309
    • Inchi: 1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-7-11-17(12-8-15)22-13-14-5-9-16(21)10-6-14/h5-12H,13H2,1-4H3
    • InChI Key: WDXWYRJATUZZJK-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)COC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1

Computed Properties

  • Exact Mass: 328.1646029g/mol
  • Monoisotopic Mass: 328.1646029g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7

2-4-(4-Fluorobenzyloxy)-phenyl-4,4,5,5-tetramethyl-1,3,2dioxaborolane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F185465-125mg
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